molecular formula C3H5N3O B1596532 (Cyanomethyl)urea CAS No. 5962-07-2

(Cyanomethyl)urea

Cat. No. B1596532
CAS RN: 5962-07-2
M. Wt: 99.09 g/mol
InChI Key: OYJHKYGWYYYRBV-UHFFFAOYSA-N
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Description

(Cyanomethyl)urea is a chemical compound with the molecular formula C3H5N3O . It is also known by other names such as N-(Cyanomethyl)urea .


Synthesis Analysis

A study titled “Computational Insights into Pharmacological Potential: Synthesis, in Vitro Evaluation, and Molecular Docking Analysis of Bioactive Urea and Thiourea Derivatives” discusses the synthesis of bioactive urea and thiourea derivatives . The study utilized a streamlined one-pot synthetic approach to synthesize a set of eight compounds effectively .


Molecular Structure Analysis

The molecular formula of (Cyanomethyl)urea is CHNO with an average mass of 99.091 Da and a monoisotopic mass of 99.043259 Da . A study titled “Structural and molecular basis for urea recognition by” discusses the crystal structure of the UrtA/urea complex .


Chemical Reactions Analysis

A study titled “Thermodynamics and reaction mechanism of urea decomposition” discusses the reaction network for urea decomposition . The study proposes that urea decomposes to ammonia and isocyanic acid .


Physical And Chemical Properties Analysis

(Cyanomethyl)urea has a density of 1.2±0.1 g/cm3, a boiling point of 264.6±32.0 °C at 760 mmHg, and a flash point of 113.8±25.1 °C . It has 4 H bond acceptors, 3 H bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Environmental Impact and Ecosystem Studies

  • Water Quality in Lakes : Urea, a common nitrogen fertilizer, can degrade water quality in phosphorus-rich lakes. Experiments in hypereutrophic lakes demonstrated that urea addition increases algal biomass and microcystin concentrations, suggesting urea pollution from farms and cities might further degrade water quality in such environments (Finlay et al., 2010).

  • Cyanobacterial Growth and Chlorophyll Production : Studies on Spirulina platensis, a cyanobacterium, show that urea can be used as a nitrogen source for its growth, influencing the production of chlorophyll. This has implications for cost-effective large-scale production of this cyanobacterium, important in food, pharmaceutical, and cosmetic industries (Soletto et al., 2005).

Agricultural Applications

  • Soil Fertility and Cyanobacteria : Cyanobacteria play a crucial role in soil health and nitrogen cycle in rice farming. The use of chemical N-fertilizers and pesticides like urea can significantly influence the biomass, nitrogen fixation activity, and yield of native cyanobacteria, affecting soil fertility and crop yield (Dash et al., 2017).

Biotechnological Implications

  • Cyanobacteria Genomics : A comprehensive analysis of cyanobacterial genomes revealed insights into urea transport and catabolism. Most cyanobacteria harbor genes for urea catabolic enzymes, indicating their ability to use urea as a nitrogen source, which has significant biotechnological implications, including potential applications in wastewater treatment and biofuel production (Veaudor et al., 2019).

Safety And Hazards

Safety measures for handling (Cyanomethyl)urea include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

The diverse metabolic pathways of urea transport and decomposition of cyanobacteria may contribute to differences in their role in the biogeochemistry of urea, as well as in the role that urea plays in the physiology and ecology of cyanobacteria . Another study titled “Theoretical Study on the Synthesis of Urea by Electrochemical Nitrate and Carbon Dioxide over COF Series Catalysts” discusses the efficient synthesis of urea from carbon dioxide and nitrate over MoM1S-Pc-M2PPs COF electrocatalyst .

properties

IUPAC Name

cyanomethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O/c4-1-2-6-3(5)7/h2H2,(H3,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJHKYGWYYYRBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70208293
Record name (Cyanomethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Cyanomethyl)urea

CAS RN

5962-07-2
Record name N-(Cyanomethyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5962-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Cyanomethyl)urea
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Cyanomethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (cyanomethyl)urea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.215
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
P Ventosa-Andrés, JA González-Vera… - Tetrahedron, 2014 - Elsevier
The potential of α-amino nitrile-derived ureas for the synthesis of imidazolidin-2-one derivatives has been studied in the context of a medicinal chemistry project focused on the search of …
Number of citations: 6 www.sciencedirect.com
P Ventosa-Andrés, JA González-Vera… - Organic …, 2013 - ACS Publications
An efficient and environmentally friendly methodology for the solvent-free synthesis of α-amino nitrile derived ureas from α-amino acid based amino nitriles has been developed. At …
Number of citations: 6 pubs.acs.org
AF McKay, GY Paris, DL Garmaise - Journal of the American …, 1958 - ACS Publications
A novelcyclization reaction is described which provides a method for preparing derivatives of the new heterocyclic ring system 7 (H)-imidaz [3, 4-a] imidazole. The evidence for the …
Number of citations: 16 pubs.acs.org
R Yi, QP Tran, S Ali, I Yoda, ZR Adam… - Proceedings of the …, 2020 - National Acad Sciences
Continuous reaction networks, which do not rely on purification or timely additions of reagents, serve as models for chemical evolution and have been demonstrated for compounds …
Number of citations: 33 www.pnas.org
S Agarwal, S Sasane, HA Shah… - ACS Medicinal …, 2020 - ACS Publications
… Introduction of cyanomethyl urea or 1-(2,2,2-trifluoroethyl) urea in place of sulfonylurea (as exemplified by analogues 4 and 5) resulted in loss of activity with less than 50% inhibition of …
Number of citations: 25 pubs.acs.org
D Alker, SF Campbell, PE Cross… - Journal of medicinal …, 1990 - ACS Publications
The synthesis of a series of 1, 4-dihydropyridines which have N-linked heterocycles at the terminusof an ethoxymethyl chain at the 2-position is described. The calcium antagonist …
Number of citations: 32 pubs.acs.org
NV Ul'yanovskii, DS Kosyakov, II Pikovskoi… - Chemosphere, 2017 - Elsevier
1-Dimethylhydrazine is used as a fuel for carrier rockets in the majority of countries implementing space exploration programs. Being highly reactive, 1,1-dimethylhydrazine easily …
Number of citations: 40 www.sciencedirect.com
A Sarkar, S Santra, SK Kundu, A Hajra, GV Zyryanov… - Green …, 2016 - pubs.rsc.org
Particular success has been achieved in the synthesis of new products and in processes since the twelve principles of “green chemistry” were formulated in the 1990s. These products …
Number of citations: 206 pubs.rsc.org
L Konnert, F Lamaty, J Martinez, E Colacino - Chemical Reviews, 2017 - ACS Publications
The review highlights the hydantoin syntheses presented from the point of view of the preparation methods. Novel synthetic routes to various hydantoin structures, the advances brought …
Number of citations: 198 pubs.acs.org
FM Arlan, F Zamani - … in Nanocatalysis: From Catalyst Design to …, 2023 - Wiley Online Library
This chapter provides the most practical and sustainable protocols in the synthesis of a wide range of important molecules. Several activation strategies such as classical heating, …
Number of citations: 2 onlinelibrary.wiley.com

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